(2,6-Dimethylpyridin-4-YL)methanamine

Lipophilicity LogP Membrane Permeability

Researchers requiring CNS-penetrant building blocks face limited options with optimal lipophilicity. (2,6-Dimethylpyridin-4-yl)methanamine (CAS 324571-98-4) provides elevated LogP (1.86 vs -0.38 for unsubstituted analog), enabling blood-brain barrier penetration. • Sterically hindered 2,6-dimethyl groups stabilize low-coordinate metal complexes. • NNRTI derivatives show nanomolar HIV-1 RT inhibition (IC50 6.90 nM). • Fragment-rule compliant (MW 136.19, TPSA 38.9 Ų) for lead growth. Global shipping available.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 324571-98-4
Cat. No. B1367554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Dimethylpyridin-4-YL)methanamine
CAS324571-98-4
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)C)CN
InChIInChI=1S/C8H12N2/c1-6-3-8(5-9)4-7(2)10-6/h3-4H,5,9H2,1-2H3
InChIKeyUEUBEPHODYIOJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (2,6-Dimethylpyridin-4-yl)methanamine


(2,6-Dimethylpyridin-4-yl)methanamine (CAS 324571-98-4), also named 4-(aminomethyl)-2,6-dimethylpyridine, is a pyridine-derived primary amine building block with molecular formula C8H12N2 and molecular weight 136.19 g/mol . It features a 2,6-dimethyl substitution pattern that imparts distinct steric and electronic properties compared to unsubstituted or mono‑substituted aminomethylpyridines . The compound is typically supplied as a solid with purities ≥98% and is stored at 2–8°C under inert, moisture‑free conditions .

Steric & electronic profile
2,6-dimethyl substitution provides hindered, electron-rich amine for selective ligand design.
Synthetic utility
Primary amine building block for amide coupling, Schiff base formation and metal coordination.
Supply format
High-purity solid supplied under inert atmosphere with cold storage.

Why This Aminomethylpyridine Cannot Be Substituted


Aminomethylpyridines are a broad class of heterocyclic building blocks, but the 2,6-dimethyl substitution on (2,6-dimethylpyridin-4-yl)methanamine creates a sterically hindered, electron‑rich amine environment that differs fundamentally from unsubstituted, mono‑methyl, or dichloro analogs. These differences directly impact lipophilicity, membrane permeability, and the steric profile of derived ligands, making simple substitution with a cheaper or more readily available aminomethylpyridine a significant risk to synthetic outcomes and biological activity . The quantitative evidence below demonstrates why this specific substitution pattern is non‑interchangeable.

Unsubstituted 4-(aminomethyl)pyridine
Markedly lower lipophilicity reduces membrane permeability and may not support CNS-targeted intracellular research.
Mono-methyl or unsubstituted analogs
Reduced steric hindrance and lower electron density alter metal-coordination and ligand conformation.
2,6-dichloro or heterocyclic analogs
Heavier molecular weight and halogen substitution may shift metabolic stability and off-target profiles.

Quantitative Differentiation from Closest Analogs


Lipophilicity (LogP) Comparison

The 2,6-dimethyl substitution increases lipophilicity by more than two log units relative to unsubstituted 4-(aminomethyl)pyridine. The target compound exhibits a LogP of 1.86, while the unsubstituted analog has a LogP of –0.38 . This ~2.24 log unit difference translates to a ~170‑fold increase in octanol/water partition coefficient, indicating substantially higher membrane permeability and better suitability for CNS‑targeted or intracellular applications.

Lipophilicity Comparison
Data to verify
Target LogP 1.86 vs unsubstituted −0.38
Δ +2.24 log units, ~170× octanol/water partition increase
Reported higher lipophilicity supports membrane permeability research context.
Calculated LogP values from vendor datasheets; experimental validation recommended.
Lipophilicity LogP Membrane Permeability

Steric and Electronic Differentiation

The presence of two ortho‑methyl groups creates significantly greater steric hindrance around the pyridine nitrogen than a single 2‑methyl substitution. While direct pKa data for the target compound is not available, the closely related 4‑amino‑2,6‑dimethylpyridine has a predicted pKa of 10.30, compared to 4‑aminopyridine (pKa ≈ 9.1) . The 2,6‑dimethyl pattern also increases electron density on the pyridine ring, enhancing nucleophilicity and metal‑coordinating ability relative to the 2‑methyl analog .

Steric & Electronic Profile
Class-level inference
Predicted pKa ~10.30 vs ~9.1, Δ +1.2
Increased steric bulk from ortho-methyl groups
Enhanced basicity and steric hindrance may support metal-coordination research.
pKa predicted; direct experimental data unavailable.
Steric Hindrance Electron Donation pKa

Molecular Weight and TPSA Comparison

The target compound (MW = 136.19 g/mol, TPSA = 38.9 Ų) maintains an optimal balance of lipophilicity and polarity compared to analogs. The 2,6‑dichloro analog (MW = 177.03 g/mol, TPSA ≈ 38.9 Ų) is significantly heavier and introduces halogens that may alter metabolic stability [1]. The 3,5‑dimethylisoxazole analog (MW = 126.16 g/mol, TPSA ≈ 48 Ų) has a different heterocyclic core that changes hydrogen‑bonding capacity [2]. The target compound's TPSA of 38.9 Ų is identical to that of unsubstituted 4‑(aminomethyl)pyridine but with ~28 g/mol higher mass, providing increased van der Waals surface area for target engagement without compromising aqueous solubility .

MW & TPSA Comparison
Cross-study comparable
Target MW 136.19, TPSA 38.9 Ų
Unsubstituted MW 108.14 (same TPSA); dichloro MW 177.03; isoxazole MW 126.16, higher TPSA
Maintains drug-like balance for fragment-based lead optimization.
TPSA calculated from vendor datasheets.
Physicochemical Properties Drug‑likeness TPSA

HIV-1 Reverse Transcriptase Inhibition Potency

A derivative incorporating the 2,6‑dimethylpyridin‑4‑yl moiety (BDBM10234) exhibits potent inhibition of HIV‑1 reverse transcriptase with an IC50 of 6.90 nM [1]. While this is not a direct measurement on the free amine building block, it demonstrates the functional utility of the 2,6‑dimethyl substitution pattern in achieving low‑nanomolar activity. By contrast, the unsubstituted pyridin‑4‑yl analog (where data exist) typically shows >100‑fold weaker activity in related RT assays [2].

HIV-1 RT Inhibition
Class-level inference
BDBM10234 IC50 6.90 nM vs unsubstituted analogs >1,000 nM
>100-fold improvement in derivative
Supports HIV-1 RT inhibitor scaffold research.
Derivative data; direct amine activity may differ. Assay: poly rC/biotin-dG15, ³H-dGTP, pH 7.4, 2°C.
HIV‑1 Reverse Transcriptase Antiviral

Optimal Application Scenarios


CNS-Penetrant Lead Scaffold Design

The compound's elevated LogP (1.86 vs –0.38 for the unsubstituted analog) makes it the preferred aminomethylpyridine building block for programs requiring blood‑brain barrier penetration or intracellular target engagement . Incorporate the amine as a pendant group or linker in kinase inhibitors, GPCR ligands, or epigenetic modulators where passive diffusion is critical.

Sterically Shielded Ligand Synthesis

The 2,6‑dimethyl substitution creates a sterically hindered environment that stabilizes low‑coordinate metal complexes and prevents dimerization or unwanted side reactions . Use the free amine to construct chelating ligands (e.g., through Schiff base formation or amide coupling) for transition metal catalysis where air‑ and moisture‑stable complexes are required.

HIV-1 NNRTI Discovery

Derivatives incorporating the 2,6‑dimethylpyridin‑4‑yl motif have demonstrated nanomolar potency against HIV‑1 RT (IC50 = 6.90 nM) [1]. Procure this building block for parallel synthesis libraries aimed at optimizing the pyridine‑binding pocket of NNRTIs, where the methyl groups improve hydrophobic contacts and reduce resistance‑associated mutations.

Fragment-Based Drug Discovery

With a molecular weight of 136.19 g/mol and TPSA of 38.9 Ų, this compound fits the 'rule of three' for fragment screening . Its balanced lipophilicity and polarity profile make it an ideal starting point for growing into larger lead molecules without incurring excessive property inflation. Use as a primary amine handle for rapid derivatization in fragment elaboration campaigns.

Application
Selection Property
Validation Focus
CNS-penetrant lead design
Enhanced lipophilicity (reported LogP profile)
Passive membrane permeability, BBB assays
Sterically shielded ligand synthesis
2,6-dimethyl steric protection, increased basicity
Metal complex stability, catalytic screening
HIV-1 NNRTI discovery
2,6-dimethylpyridin-4-yl scaffold in potent RT inhibitors
HIV-1 RT enzyme inhibition, resistance profiling
Fragment-based drug discovery
Balanced physicochemical profile (moderate MW, low TPSA)
Fragment elaboration with controlled lipophilicity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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